

Technical Support Center: Preventing Colistin Adsorption to Plastic Labware

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Colistin b*

Cat. No.: *B044532*

[Get Quote](#)

This technical support center provides guidance for researchers, scientists, and drug development professionals to mitigate the significant issue of colistin adsorption to plastic labware. Adherence to these recommendations will improve the accuracy and reproducibility of experimental results.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments involving colistin.

Problem	Probable Cause	Solution
Inconsistent or unexpectedly high Minimum Inhibitory Concentration (MIC) values.	Significant loss of colistin due to adsorption to the microplate wells, typically made of polystyrene. ^{[1][2]} This reduces the effective concentration of the antibiotic available to inhibit microbial growth.	1. Switch to low-protein-binding polypropylene microplates. These have been shown to significantly reduce colistin adsorption compared to polystyrene. ^{[2][3][4]} 2. Consider using glass tubes for macrodilution methods, as glass also shows lower binding than polystyrene. ^{[2][3][4]} 3. If polystyrene plates are mandatory for your assay, be aware of inter-brand variability in colistin binding, which can be substantial. ^{[2][4]}
Loss of colistin concentration in stock or working solutions over a short period.	Adsorption of colistin to storage tubes (e.g., polystyrene or standard polypropylene). ^[1]	1. Store colistin solutions in low-protein-binding polypropylene tubes. ^{[1][2][3][4]} 2. Prepare fresh working solutions as needed and minimize storage time in plastic containers. ^[1] 3. For long-term storage of colistin in plasma, -80°C is preferable to -20°C to maintain stability. ^[5]
High variability in results between replicate wells or experiments.	Inconsistent colistin adsorption due to the type of plasticware and handling procedures, such as the number of dilution steps. ^{[3][6]}	1. Standardize your labware. Use the same type and brand of plates, tubes, and pipette tips for all related experiments. 2. Minimize the number of serial dilution steps in protein-free media, as each step can introduce further loss of colistin. ^{[3][7][8]} An incremental dilution scheme is preferable

Complete loss of colistin at low concentrations.

At lower concentrations, a larger fraction of the colistin is lost to adsorption, potentially falling below the limit of quantification.[\[3\]](#)[\[7\]](#)

to a serial dilution scheme.[\[3\]](#)

3. Pre-wet pipette tips with the colistin solution before transferring.

1. Use low-protein-binding polypropylene labware, which is particularly crucial for experiments with low colistin concentrations.[\[2\]](#)[\[3\]](#)[\[4\]](#) 2. Consider adding a blocking agent like serum or specific surfactants to your buffer, but be sure to validate that it doesn't interfere with your assay.[\[2\]](#)[\[4\]](#)[\[6\]](#)

Frequently Asked Questions (FAQs)

Q1: Why does colistin bind so readily to plastic labware?

A1: Colistin is a polycationic peptide, meaning it carries multiple positive charges. Many common laboratory plastics, like polystyrene, have a net negative surface charge. This difference in charge leads to a strong electrostatic attraction, causing the colistin molecules to adsorb to the surface of the labware.[\[1\]](#) This reduces the amount of active colistin in your solution, which can significantly impact experimental outcomes.[\[1\]](#)[\[3\]](#)[\[7\]](#)

Q2: Which type of plastic is the worst for colistin adsorption?

A2: Polystyrene is consistently reported as the most problematic material for colistin adsorption.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#) Studies have shown that a very high percentage of colistin can be lost in polystyrene tubes and microplates, with some brands showing more extensive binding than others.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q3: What is the best type of labware to use for colistin experiments?

A3: Low-protein-binding polypropylene is the recommended choice to minimize colistin adsorption.[2][3][4][7][8] Standard polypropylene and glass are better alternatives to polystyrene, but low-protein-binding polypropylene shows the least amount of colistin loss.[2][3][4]

Q4: Can I add something to my solutions to prevent colistin from binding to plastic?

A4: Yes, certain additives can help reduce colistin adsorption.

- Serum or Plasma: Proteins in serum, like albumin, can coat the surface of the plastic, blocking the sites where colistin would otherwise bind.[2][3][4] This is known as the Vroman effect.[3]
- Surfactants (Detergents): Non-ionic detergents like Tween 80 (polysorbate 80) have been investigated to prevent colistin adsorption.[2][3] However, caution is advised as Tween 80 may have its own antimicrobial effects or interact synergistically with colistin.[2][3] The recommended concentration to inhibit binding is 0.002%. [2][4]
- Polyethylene Glycol (PEG): At very low concentrations, PEG (with a molecular weight greater than 2000) can act as a blocking agent on plastic surfaces.[9]

It is crucial to validate that any additive does not interfere with your specific experimental assay.

Q5: How does colistin adsorption affect my Minimum Inhibitory Concentration (MIC) assays?

A5: Colistin adsorption to the wells of microdilution plates, which are often made of polystyrene, leads to a lower effective concentration of the antibiotic. This can result in falsely elevated MIC values, potentially misclassifying a susceptible bacterial strain as resistant.[1][2] This is a critical issue as both CLSI and EUCAST recommend broth microdilution in polystyrene plates for colistin susceptibility testing.[3]

Data Summary

The following tables summarize quantitative data on colistin loss in various types of labware.

Table 1: Percentage of Colistin Remaining After 24 Hours in Different Labware Types

Labware Material	Initial Colistin Concentration	Percentage Remaining After 24h	Reference
Low-Protein-Binding Polypropylene	0.125 - 8 mg/L	59% - 90%	[2][3][4]
Standard Polypropylene	0.125 - 8 mg/L	23% - 90%	[2][4]
Glass	0.125 - 8 mg/L	25% - 80%	[2][4]
Polystyrene	0.125 - 8 mg/L	8% - 84%	[2][3][4]
Polystyrene Microplate (Brand 1)	8 mg/L	~70%	[2][4]
Polystyrene Microplate (Brand 2)	8 mg/L	~2%	[2][4]

Table 2: Adsorption Parameters of Colistin to Different Materials

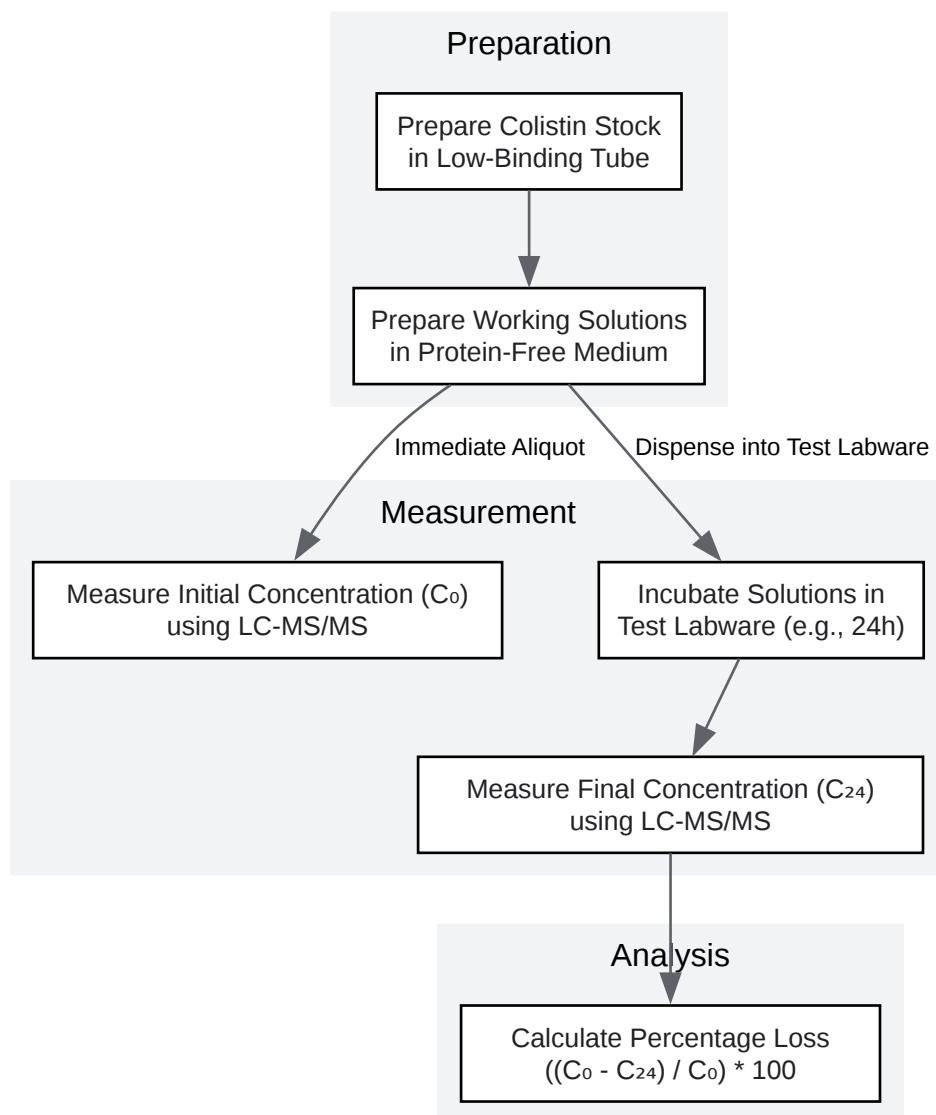
Material	Maximum Binding Capacity (L _{max} , $\mu\text{g}/\text{cm}^2$)	Langmuir Equilibrium Constant (K, ml/ μg)	Reference
Polystyrene	1.1	0.54	[3][7]
Glass	0.4	0.10	[3][7]
Polypropylene	Not specified	Not specified	[3][7]

Experimental Protocols

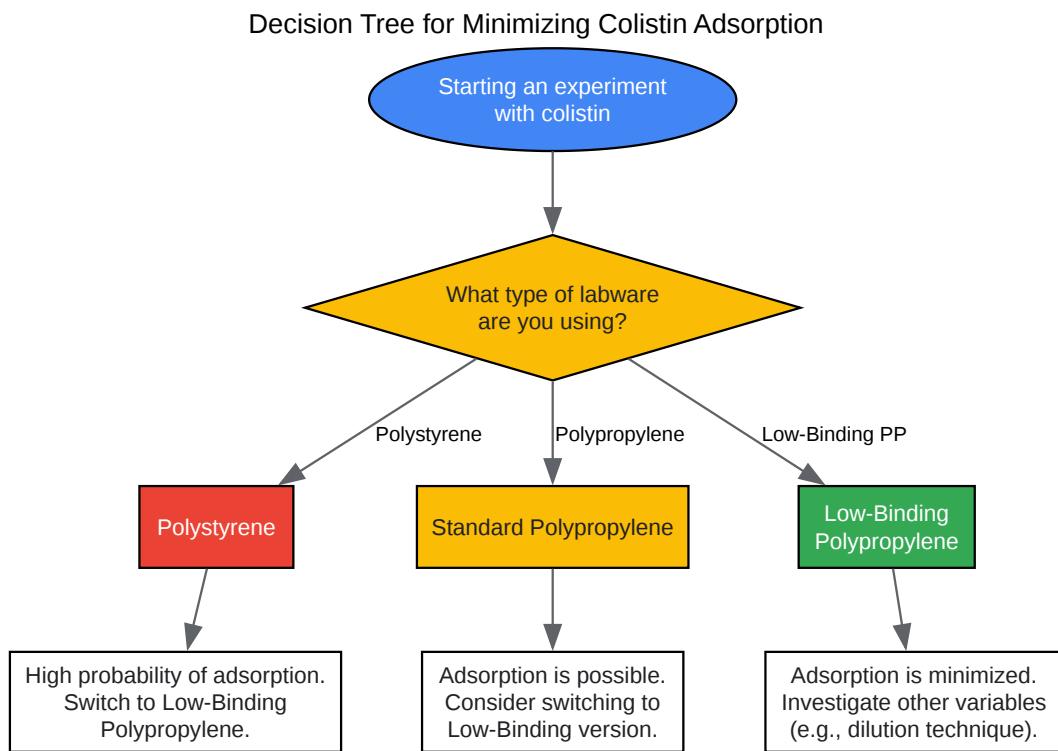
Protocol 1: Quantification of Colistin Adsorption to Labware

This protocol provides a method to determine the extent of **colistin** binding to a specific type of plastic labware.

Materials:


- Colistin sulfate
- Sterile, protein-free liquid medium (e.g., Mueller-Hinton Broth)
- The plastic labware to be tested (e.g., tubes, microplate wells)
- Low-protein-binding polypropylene tubes (for control and sample collection)
- Calibrated pipettes with low-binding tips
- LC-MS/MS system for colistin quantification

Procedure:


- Prepare Colistin Stock Solution: Prepare a concentrated stock solution of colistin in sterile water in a low-protein-binding polypropylene tube.
- Prepare Working Solutions: Dilute the stock solution in the desired protein-free medium to achieve a range of experimental concentrations (e.g., 0.125 to 8 mg/L).
- Initial Concentration Measurement (T=0): Immediately after preparing the working solutions, take an aliquot from each concentration, place it in a low-protein-binding polypropylene tube, and measure the colistin concentration using LC-MS/MS. This will serve as your initial concentration (C_0).
- Incubation: Dispense the working solutions into the test labware. Incubate under the desired experimental conditions (e.g., 24 hours at 37°C).
- Final Concentration Measurement (T=24): After incubation, collect aliquots from each piece of labware and measure the final colistin concentration (C_{24}) using LC-MS/MS.
- Calculate Percentage Loss: Use the following formula to determine the percentage of colistin lost to adsorption: $\% \text{ Loss} = ((C_0 - C_{24}) / C_0) * 100$

Visualizations

Workflow for Quantifying Colistin Adsorption

[Click to download full resolution via product page](#)

Caption: Workflow for quantifying colistin adsorption to labware.

[Click to download full resolution via product page](#)

Caption: Decision tree for minimizing colistin adsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]

- 3. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Evaluating the stability of colistin and colistin methanesulphonate in human plasma under different conditions of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Colistin Is Extensively Lost during Standard In Vitro Experimental Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- To cite this document: BenchChem. [Technical Support Center: Preventing Colistin Adsorption to Plastic Labware]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044532#preventing-colistin-b-adsorption-to-plastic-labware]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

